

What are the physical and chemical properties of 2-Amino-4'-methylbenzophenone?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4'-methylbenzophenone

Cat. No.: B1266141

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An In-Depth Technical Guide to 2-Amino-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-4'-methylbenzophenone** (CAS No. 36192-63-9). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural information, physical constants, and spectral data. Furthermore, it outlines its chemical characteristics, including reactivity and stability, and provides standardized experimental protocols for its characterization. A key feature of this guide is the visualization of a common synthetic pathway, offering a clear representation of its preparation for laboratory applications.

Introduction

2-Amino-4'-methylbenzophenone, a substituted aromatic ketone, is a significant chemical intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a carbonyl moiety, makes it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. Its derivatives have been explored for their potential applications in

medicinal chemistry, highlighting the importance of a thorough understanding of its fundamental properties. This guide aims to consolidate the available technical data on **2-Amino-4'-methylbenzophenone** to facilitate its effective use in research and development.

Physical and Chemical Properties

The physical and chemical properties of **2-Amino-4'-methylbenzophenone** are summarized in the tables below, providing a concise reference for laboratory use.

Structural and General Information

| Property | Value |
|-------------------|--|
| IUPAC Name | (2-aminophenyl)(4-methylphenyl)methanone |
| Synonyms | 2-Amino-p-tolyl phenyl ketone, (2-Aminophenyl)(p-tolyl)methanone |
| CAS Number | 36192-63-9 |
| Molecular Formula | C ₁₄ H ₁₃ NO |
| Molecular Weight | 211.26 g/mol [1] |
| Appearance | Yellow fine crystalline powder [2] |

Physical Properties

| Property | Value |
|---------------|---|
| Melting Point | 91 °C [2] |
| Boiling Point | 407.1 °C at 760 mmHg |
| Density | 1.135 g/cm ³ |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. Specific quantitative data is not widely available. |
| pKa | A specific experimental pKa value is not readily available. As an aniline derivative, the amino group imparts basic properties to the molecule. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-Amino-4'-methylbenzophenone**.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-4'-methylbenzophenone** exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is typically recorded using a KBr pellet or as a mull. Key absorptions include:

- N-H stretching: Two bands in the region of 3300-3500 cm^{-1} , characteristic of a primary amine.
- C=O stretching: A strong absorption band around 1680-1700 cm^{-1} , indicative of the benzophenone carbonyl group.
- C-N stretching: Found in the region of 1250-1350 cm^{-1} .
- Aromatic C-H stretching: Typically observed above 3000 cm^{-1} .
- Aromatic C=C stretching: Bands in the 1450-1600 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are fundamental for the structural elucidation of **2-Amino-4'-methylbenzophenone**. The spectra are typically recorded in deuterated chloroform (CDCl_3).

- ^1H NMR: The spectrum will show distinct signals for the aromatic protons, the amino protons (a broad singlet that can be exchanged with D_2O), and the methyl protons (a singlet around 2.4 ppm). The aromatic region will display complex splitting patterns due to the substituted phenyl rings.
- ^{13}C NMR: The spectrum will show signals for all 14 carbon atoms. The carbonyl carbon will appear significantly downfield (typically >190 ppm). The aromatic carbons will resonate in the 110-150 ppm range, and the methyl carbon will be observed upfield (around 20-25 ppm).

Chemical Properties

Reactivity

2-Amino-4'-methylbenzophenone's reactivity is dictated by its amino and carbonyl groups.

- **Amino Group:** The primary amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, diazotization, and condensation with carbonyl compounds to form imines or Schiff bases.
- **Carbonyl Group:** The ketone carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, and can participate in various condensation reactions.

Stability and Storage

2-Amino-4'-methylbenzophenone is a stable compound under normal laboratory conditions. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture.^[2]

Experimental Protocols

The following are generalized protocols for the characterization of **2-Amino-4'-methylbenzophenone**.

Melting Point Determination

- A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated slowly and evenly.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Approximately 1-2 mg of the dry sample is ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

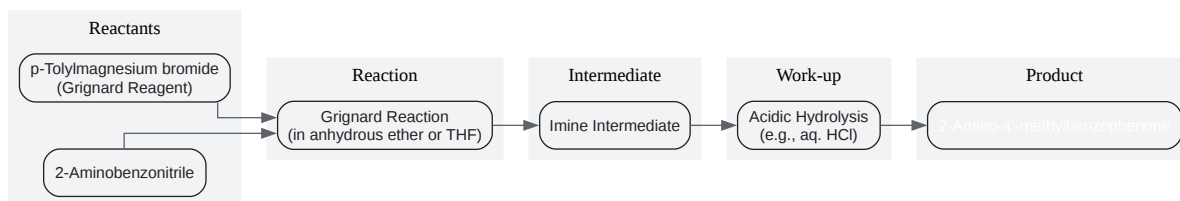
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of an IR spectrometer.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- The solution is homogenized to ensure clarity.
- The NMR tube is placed in the NMR spectrometer.
- ^1H and ^{13}C NMR spectra are acquired according to the instrument's standard operating procedures.

Synthesis Workflow

2-Amino-4'-methylbenzophenone can be synthesized through various methods. One common approach is the Friedel-Crafts acylation of an appropriately substituted aniline derivative. An alternative route involves the reaction of a Grignard reagent with a substituted 2-aminobenzonitrile. The following diagram illustrates a generalized workflow for its synthesis.



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- To cite this document: BenchChem. [What are the physical and chemical properties of 2-Amino-4'-methylbenzophenone?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266141#what-are-the-physical-and-chemical-properties-of-2-amino-4-methylbenzophenone]

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